

Cyclopentyl Methyl Ether (CPME): A Comprehensive Technical Guide to its Physicochemical Properties

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Compound of Interest

Compound Name: Cyclopentyl methyl ether

Cat. No.: B1360271

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Introduction

Cyclopentyl methyl ether (CPME), a hydrophobic ether solvent, has emerged as a promising alternative to traditional ethereal solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and dioxane.^{[1][2]} Its advantageous physicochemical properties, including a high boiling point, low peroxide formation, and stability under acidic and basic conditions, make it an attractive option for a wide range of applications in organic synthesis, particularly within the pharmaceutical and fine chemical industries.^{[2][3]} This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of CPME, complete with detailed experimental protocols and visual representations of key processes to support its effective implementation in research and development.

Core Physicochemical Properties

The key physicochemical properties of CPME are summarized in the tables below, offering a clear comparison with other common ether solvents.

Table 1: General Properties of CPME and Other Ethereal Solvents

Property	CPME	THF	2-MeTHF	Dioxane	Diethyl Ether (Et ₂ O)
CAS Number	5614-37-9	109-99-9	96-47-9	123-91-1	60-29-7
Molecular Formula	C ₆ H ₁₂ O	C ₄ H ₈ O	C ₅ H ₁₀ O	C ₄ H ₈ O ₂	C ₄ H ₁₀ O
Molecular Weight (g/mol)	100.16	72.11	86.13	88.11	74.12
Boiling Point (°C)	106[1]	66	80.2	101	34.6
Melting Point (°C)	< -140[4]	-108.4	-136	11.8	-116.3
Density (g/cm ³ at 20°C)	0.863[1]	0.889	0.854	1.034	0.713
Flash Point (°C)	-1[1]	-14	-11	12	-45
Autoignition Temperature (°C)	180[4]	321	270	180	160
Explosion Limits (vol% in air)	1.1 - 9.9[4]	1.5 - 12.4	1.5 - 8.9	1.9 - 22.5	1.9 - 36

Table 2: Solubility and Azeotropic Data

Property	Value
Solubility of CPME in Water (g/100g at 23°C)	1.1[4]
Solubility of Water in CPME (g/100g at 23°C)	0.3[4]
Azeotrope with Water (wt% CPME / wt% H ₂ O)	83.7 / 16.3[1]
Azeotropic Boiling Point (°C)	83[1]

Table 3: Stability and Safety Data

Property	Observation
Peroxide Formation	Significantly lower and slower than THF and 2-MeTHF.[3]
Stability to Acids	Relatively stable; 0.1 M camphorsulfonic acid (CSA) in CPME at reflux for 8 hours showed ~0.2% decomposition.[3]
Stability to Bases	Stable in the presence of strong bases like organolithium and Grignard reagents.[3]

Experimental Protocols

This section provides detailed methodologies for determining key physicochemical properties of CPME.

Determination of Aqueous Miscibility

This protocol outlines a procedure to determine the miscibility of CPME with water.

Materials:

- **Cyclopentyl Methyl Ether (CPME)**
- Deionized water
- Graduated cylinders (10 mL)

- Vortex mixer

Procedure:

- In a 10 mL graduated cylinder, add 5 mL of deionized water.
- To the same cylinder, add 5 mL of CPME.
- Securely cap the cylinder and vortex the mixture vigorously for 2 minutes.
- Allow the cylinder to stand undisturbed and observe for the formation of distinct layers.
- Record the volumes of the upper and lower phases to determine the mutual solubility. The slight increase in the volume of the water layer and the CPME layer indicates their mutual miscibility.

Determination of Stability under Acidic and Basic Conditions

This protocol describes a method to assess the stability of CPME under stressed acidic and basic conditions, following principles outlined in ICH Q1A(R2) guidelines for stability testing.[\[1\]](#)
[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- CPME
- Hydrochloric acid (HCl), 1 M solution
- Sodium hydroxide (NaOH), 1 M solution
- Round-bottom flasks with reflux condensers
- Heating mantles
- Gas chromatograph with a flame ionization detector (GC-FID)
- Internal standard (e.g., dodecane)

Procedure:

- Acid Stability:
 - To a round-bottom flask, add 50 mL of CPME and 50 mL of 1 M HCl.
 - Heat the mixture to reflux for 24 hours.
 - At time points 0, 4, 8, and 24 hours, take a 1 mL aliquot of the organic layer.
 - Prepare the aliquot for GC-FID analysis by adding a known amount of internal standard and diluting with a suitable solvent if necessary.
 - Analyze the sample by GC-FID to quantify the amount of CPME remaining and detect any degradation products.
- Base Stability:
 - Repeat the procedure described above, substituting 1 M NaOH for 1 M HCl.
- Analysis:
 - Compare the peak area of CPME relative to the internal standard at each time point to the initial (time 0) sample. A significant decrease in the relative peak area indicates degradation.

Determination of Peroxide Formation

This protocol details the iodometric titration method to quantify the peroxide value in CPME.

Materials:

- CPME sample
- Acetic acid-chloroform solution (3:2 v/v)
- Saturated potassium iodide (KI) solution
- 0.01 N Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution, standardized

- Starch indicator solution (1%)
- Erlenmeyer flask with a stopper (250 mL)
- Burette

Procedure:

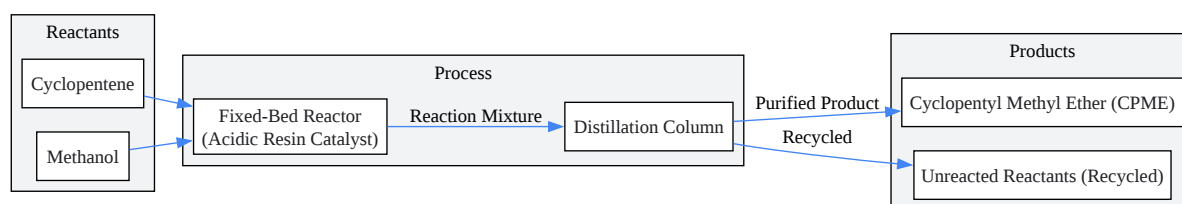
- Weigh approximately 5 g of the CPME sample into a 250 mL Erlenmeyer flask.
- Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
- Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for 1 minute.
- Add 30 mL of deionized water.
- Titrate the liberated iodine with the standardized 0.01 N $\text{Na}_2\text{S}_2\text{O}_3$ solution, swirling continuously until the yellow iodine color almost disappears.
- Add 1-2 mL of starch indicator solution, which will produce a blue color.
- Continue the titration until the blue color is completely discharged.
- Perform a blank determination under the same conditions.
- Calculate the peroxide value (in meq/kg) using the following formula: $\text{Peroxide Value} = ((S - B) * N * 1000) / W$ Where:
 - S = volume of $\text{Na}_2\text{S}_2\text{O}_3$ solution used for the sample (mL)
 - B = volume of $\text{Na}_2\text{S}_2\text{O}_3$ solution used for the blank (mL)
 - N = normality of the $\text{Na}_2\text{S}_2\text{O}_3$ solution
 - W = weight of the sample (g)

Visualizations of Key Processes

The following diagrams, created using the DOT language, illustrate common experimental workflows and processes where CPME is utilized.

Synthesis of Cyclopentyl Methyl Ether

The industrial synthesis of CPME is typically achieved through the addition of methanol to cyclopentene.^[3]

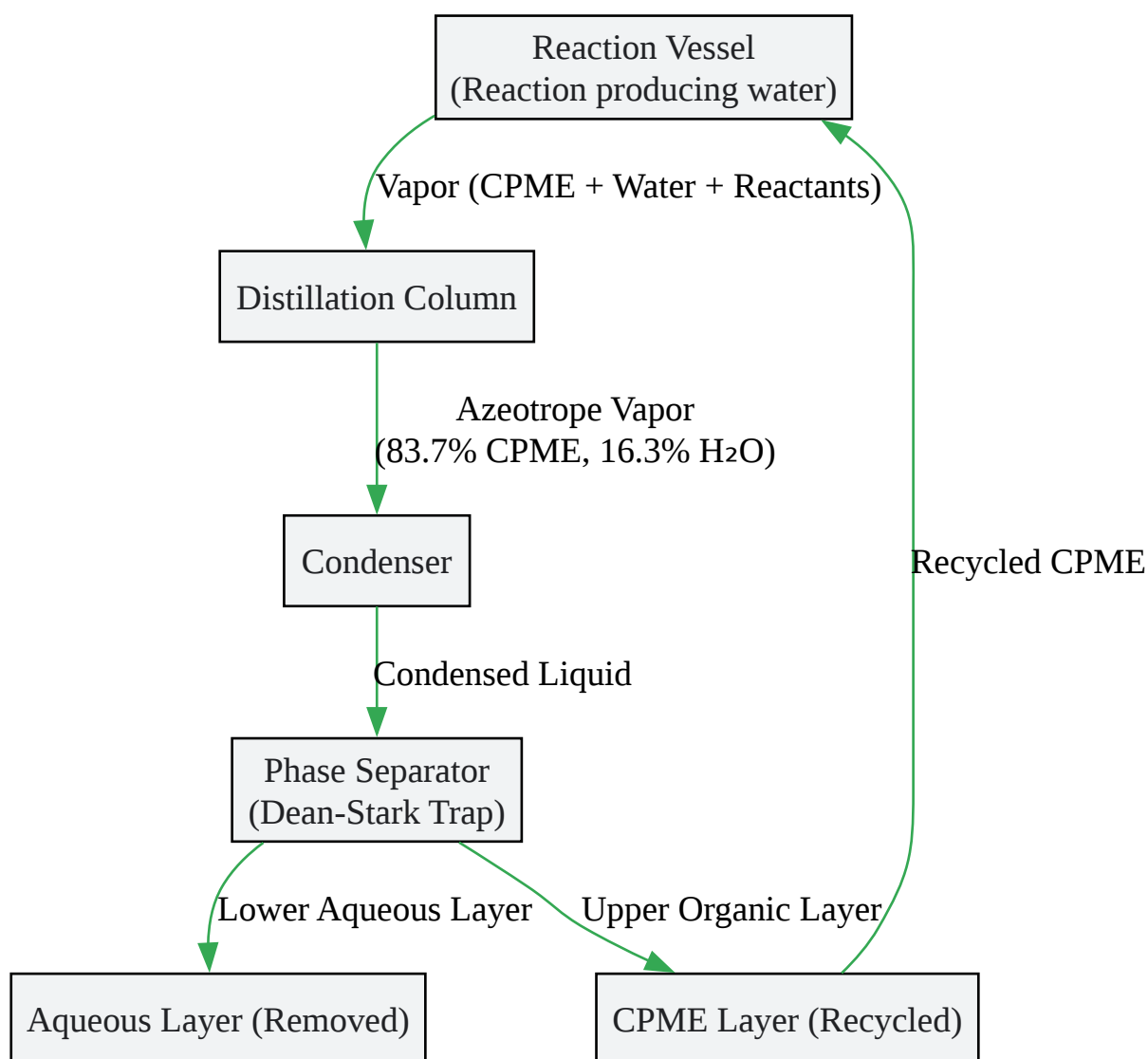


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Caption: Industrial synthesis of CPME from cyclopentene and methanol.

Azeotropic Dehydration using CPME

CPME forms a low-boiling azeotrope with water, making it an effective solvent for dehydration reactions.^[1]

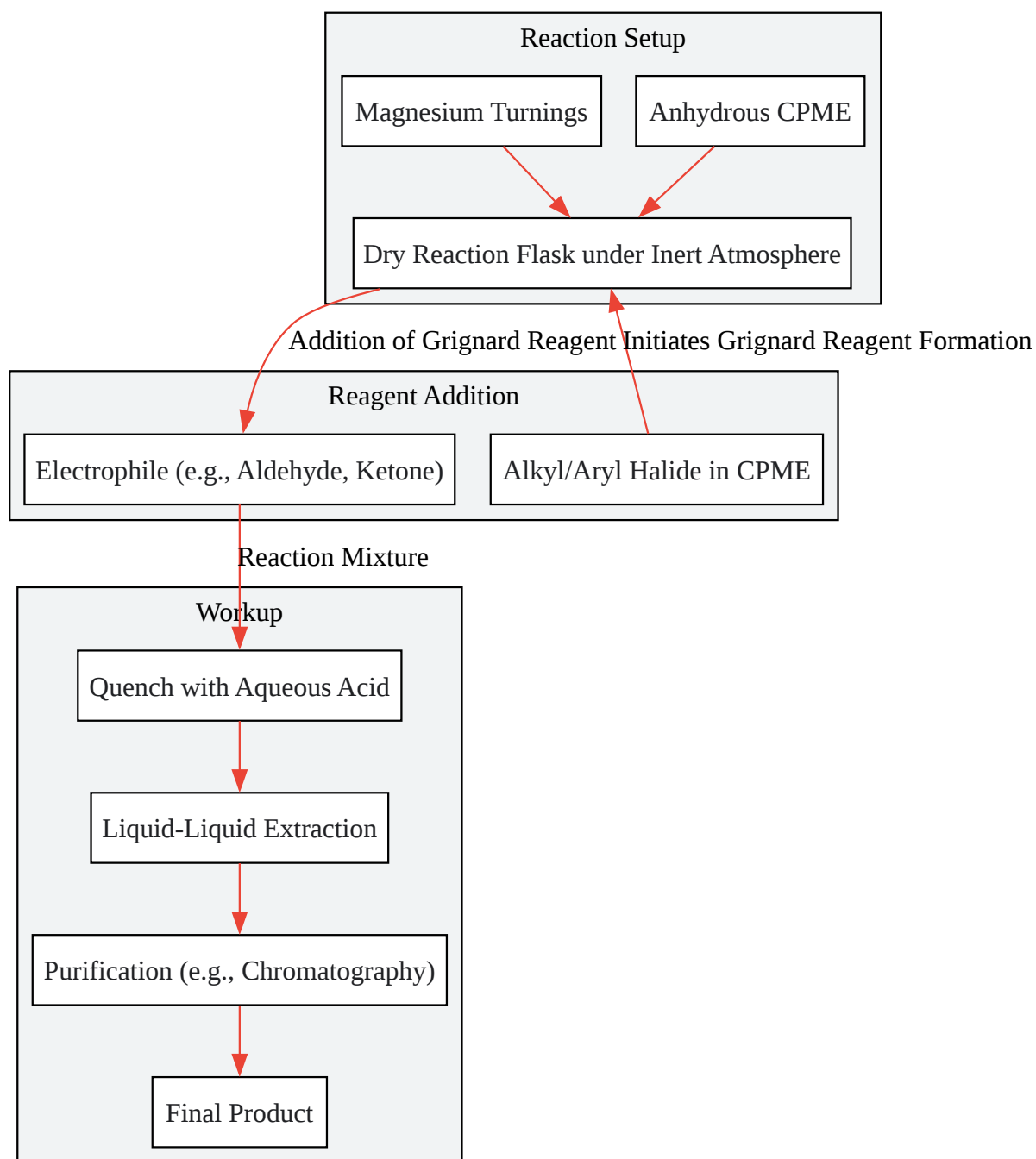


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Caption: Workflow for azeotropic dehydration using CPME.

Grignard Reaction Workflow in CPME

CPME is a suitable solvent for Grignard reactions due to its stability and low water miscibility.

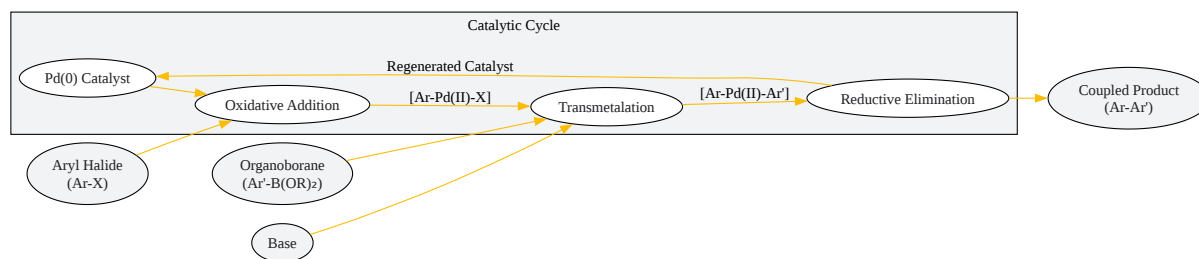


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Caption: General workflow for a Grignard reaction using CPME as a solvent.

Suzuki Coupling Reaction Pathway in CPME

CPME can be an effective solvent in palladium-catalyzed Suzuki coupling reactions.



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Caption: Simplified catalytic cycle for a Suzuki coupling reaction in CPME.

Conclusion

Cyclopentyl methyl ether presents a compelling profile as a green and efficient solvent for a multitude of applications in modern organic synthesis. Its unique combination of high hydrophobicity, thermal stability, resistance to peroxide formation, and stability in both acidic and basic media addresses many of the shortcomings of traditional ether solvents. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary technical information to confidently evaluate and implement CPME in their laboratory and process development activities, ultimately contributing to safer, more sustainable, and efficient chemical processes.

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